molecular formula C17H14ClN3O2S B2413883 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235302-59-6

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2413883
CAS No.: 1235302-59-6
M. Wt: 359.83
InChI Key: YJSQLQXJRRXNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl, ethylthio, and nitrophenyl groups attached to an imidazole ring

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

    Addition of the ethylthio group: This can be done through nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

    Incorporation of the nitrophenyl group: This step typically involves nitration reactions using nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:

    1-(3-chlorophenyl)-3-(3-nitrophenyl)urea: This compound also contains chlorophenyl and nitrophenyl groups but differs in its urea linkage.

    1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of an imidazole ring and includes a carbaldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-5-3-8-15(9-12)21(22)23)20(17)14-7-4-6-13(18)10-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSQLQXJRRXNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.